molecular formula C13H14N2O2 B2883736 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile CAS No. 51054-41-2

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile

Cat. No.: B2883736
CAS No.: 51054-41-2
M. Wt: 230.267
InChI Key: KHZAKBHKVKPSDN-QDEBKDIKSA-N
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Description

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a complex organic compound, often explored for its potential applications in various scientific fields. Its unique structure, incorporating the dimethoxy groups and dihydroisoquinoline framework, contributes to its fascinating chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile typically involves the following steps:

  • Starting Materials: Initial reagents such as 6,7-Dimethoxyisoquinoline and acetonitrile.

  • Reaction Conditions: The condensation reaction is usually carried out under basic conditions with a suitable catalyst.

  • Intermediate Products: Various intermediates may be formed, which are subsequently converted into the final product.

Industrial Production Methods

In an industrial context, the production involves:

  • Optimization of Reaction Conditions: To maximize yield and purity.

  • Scaling Up: Ensuring the process is efficient and cost-effective at a larger scale.

  • Purification: Techniques such as crystallization or chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

  • Reduction: It may be reduced using agents like sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminium hydride.

  • Substitution: Reagents like alkyl halides, under controlled conditions.

Major Products

  • From Oxidation: Typically, oxidized derivatives of the dimethoxy groups.

  • From Reduction: Reduced forms with potential hydrogen addition.

  • From Substitution: Various substituted analogs depending on the reagents used.

Scientific Research Applications

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile finds applications in:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Explored for its potential bioactivity in various biological assays.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Utilized in the manufacturing of specialized chemicals.

Mechanism of Action

The compound's mechanism of action is primarily influenced by:

  • Molecular Targets: It interacts with specific enzymes or receptors.

  • Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile stands out due to its specific structural features and resultant properties.

Similar Compounds

  • Isoquinoline Derivatives: Similar in having an isoquinoline backbone but lacking the specific dimethoxy groups.

  • Acetonitrile Derivatives: Compounds containing the acetonitrile group but differing in the attached ring structures.

That should give you a comprehensive overview of this compound. Is there a specific detail you'd like to explore further?

Properties

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAKBHKVKPSDN-JYOAFUTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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